N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O6S2/c25-16(20-12-4-5-14-15(9-12)30-7-6-29-14)10-31-19-23-22-18(32-19)21-17(26)11-2-1-3-13(8-11)24(27)28/h1-5,8-9H,6-7,10H2,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMHNGGWNMRZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target cholinesterases and lipoxygenase enzymes.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of the enzymes. This interaction can cause changes in the normal functioning of these enzymes, potentially altering biochemical pathways.
Biochemical Pathways
Given its potential targets, it may affect pathways involving cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation, respectively.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can significantly impact the bioavailability of the compound.
Biological Activity
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial effects, particularly against tuberculosis (TB), as well as its mechanisms of action and safety profiles.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for various biological activities.
- Thiadiazole ring : Associated with antimicrobial properties.
- Nitrobenzamide group : Implicated in various pharmacological activities.
The molecular formula is , with a molecular weight of 396.46 g/mol.
Antimicrobial Activity
Recent studies have highlighted the compound's significant activity against Mycobacterium tuberculosis (M. tuberculosis). The following table summarizes the findings from various studies:
| Study | Concentration (μg/mL) | Activity | Remarks |
|---|---|---|---|
| 5.5 | Active against H37Rv | Potent DprE1 inhibitor | |
| 11 | Active against MDR strains | Exhibits good cell wall synthesis inhibition | |
| 450 | Non-toxic | Safety profile established |
The compound was found to inhibit the DprE1 enzyme, critical for mycobacterial cell wall synthesis. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating strong potential as an anti-TB agent.
The mechanism involves:
- Inhibition of DprE1 : This enzyme is essential for the biosynthesis of mycolic acids in the bacterial cell wall.
- Interference with fatty acid synthesis : By inhibiting β-ketoacyl ACP synthase I (KasA), the compound disrupts fatty acid elongation necessary for cell wall integrity in M. tuberculosis .
Case Studies
- Study on Anti-Tubercular Properties :
- Safety and Toxicity Assessment :
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular parameters of the target compound with three analogs derived from the evidence:
Key Observations:
- Substituent Effects : The 3-nitro group (target) is electron-withdrawing, contrasting with the electron-donating 3-methyl () or 3,4-dimethoxy groups (). This may influence solubility and binding affinity in biological systems.
- Molecular Weight : The target compound’s higher molecular weight (~467.5 vs. 442.5–455.5) suggests differences in pharmacokinetic properties like membrane permeability .
Reactivity Trends :
- The nitro group in the target compound may enhance electrophilic substitution reactivity compared to methyl or methoxy substituents.
- Thioether linkages (common in all compounds) are susceptible to oxidation, impacting stability .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires precise control of:
-
Temperature : Reactions often proceed at reflux (e.g., 80–120°C in ethanol or acetonitrile) .
-
Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization, while ethanol/acetonitrile aids thioether bond formation .
-
Reaction time : Extended durations (12–24 hours) improve yields for multi-step reactions, especially for cyclization steps .
-
Catalyst use : Acidic conditions (e.g., concentrated H₂SO₄) are critical for heterocyclization .
Table 1: Representative Synthesis Conditions
Step Solvent Temp. (°C) Time (h) Yield (%) Reference Thiadiazole formation Acetonitrile Reflux 1–3 60–97 Cyclization H₂SO₄ RT 24 97
Q. How can structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.52–7.94 ppm for aromatic protons) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺ for intermediates) .
- HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?
- Methodological Answer :
-
Dose-response profiling : Test across a wide concentration range (nM–µM) to identify non-linear effects .
-
Off-target screening : Use kinase/phosphatase panels to rule out non-specific interactions .
-
Structural analogs : Compare with compounds like (E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazol-2-yl)-4-phenylbut-3-enamide, which showed potent HepG2 inhibition .
Table 2: Biological Activity of Analogous Compounds
Compound Class Target IC₅₀ (µM) Model System Reference Thiadiazole-benzodioxan HepG2 cells 0.8 In vitro Oxadiazole derivatives Adenylyl cyclase 0.2–5.0 Enzyme assay
Q. How can X-ray crystallography elucidate the compound’s binding mechanism?
- Methodological Answer :
- Co-crystallization : Co-crystallize with biological targets (e.g., kinases) using vapor diffusion .
- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) structures .
- Validation : Compare with intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide, whose crystal structure confirmed bond geometries .
Mechanistic and Pharmacological Questions
Q. What in silico methods predict pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or pkCSM to estimate logP (2.5–3.5), BBB permeability, and CYP450 interactions .
- Molecular docking : Autodock Vina for binding affinity (ΔG < -8 kcal/mol) to targets like GSK-3α .
Q. How to design SAR studies for nitrobenzamide derivatives?
- Methodological Answer :
- Substituent variation : Modify nitro group position (meta vs. para) and thiadiazole substituents (e.g., methyl vs. methoxy) .
- Bioisosteric replacement : Replace thiadiazole with oxadiazole to assess activity retention .
Data Analysis and Validation
Q. How to address low yields in thioether bond formation?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (15–30 min) and improves yields by 20–30% .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to prevent side reactions during coupling .
Key Research Gaps Identified
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
